![molecular formula C20H14ClF3N4O2 B3011959 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide CAS No. 1092343-35-5](/img/structure/B3011959.png)
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide is a useful research compound. Its molecular formula is C20H14ClF3N4O2 and its molecular weight is 434.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrophoretic Separation and Sensitivity Enhancement
- A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds similar to the one . This method is promising for quality control in pharmaceuticals due to its simplicity, effectiveness, and affordability (Ye et al., 2012).
Synthetic Processes
- Research on the synthesis of related compounds, such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, highlights practical processes with mild conditions and good yields. These processes are significant for developing efficient and scalable methods for producing these compounds (Gong Ping, 2007).
Crystallographic Studies
- A study on the fungicide fluazinam, which has a similar chemical structure, detailed the crystal structure and intermolecular interactions, contributing to a deeper understanding of the physical properties of such compounds (Jeon et al., 2013).
Biological Activities
- The synthesis and characterization of benzamide derivatives, including those structurally related to the compound , have been explored. Their potential antibacterial and antifungal activities were evaluated, indicating their significance in developing new antimicrobial agents (Patel & Patel, 2015).
Pharmaceutical Applications
- In the realm of pharmaceuticals, these compounds have been investigated for their potential as potassium channel openers, which could have implications in treating conditions like epilepsy and pain (Amato et al., 2011).
Metabolic Studies
- Metabolism and excretion studies of similar compounds, like GDC-0449, provide insight into the metabolic pathways and potential toxicity, critical for drug development and safety assessments (Yue et al., 2011).
作用機序
Target of Action
Similar compounds have been found to inhibit bacterial phosphopantetheinyl transferase , an enzyme essential for bacterial cell viability and virulence .
Mode of Action
It’s known that compounds with a trifluoromethyl group attached to a pyridine ring, such as this one, have unique physicochemical properties that contribute to their biological activities .
Biochemical Pathways
Similar compounds have been found to attenuate secondary metabolism in bacteria, thwarting their growth .
Pharmacokinetics
Compounds with trifluoromethyl groups are known to have unique physicochemical properties that can influence their bioavailability .
Result of Action
Similar compounds have been found to thwart bacterial growth by attenuating their secondary metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a fluorine atom and a pyridine in its structure may bestow many of the distinctive physical–chemical properties observed in this class of compounds . .
将来の方向性
生化学分析
Biochemical Properties
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(phenylcarbamoyl)amino]benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This interaction is characterized by the compound binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound’s trifluoromethyl group contributes to its high binding affinity and specificity towards target proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in bacterial cells, it has been shown to attenuate secondary metabolism and thwart bacterial growth by inhibiting key enzymes . In mammalian cells, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of phosphopantetheinyl transferase involves binding to the enzyme’s active site, blocking substrate access and subsequent enzymatic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound may induce changes in gene expression by interacting with DNA or RNA-binding proteins.
特性
IUPAC Name |
1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O2/c21-16-10-14(20(22,23)24)11-25-17(16)12-6-8-13(9-7-12)18(29)27-28-19(30)26-15-4-2-1-3-5-15/h1-11H,(H,27,29)(H2,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODLVUXYCZJCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3011880.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B3011883.png)
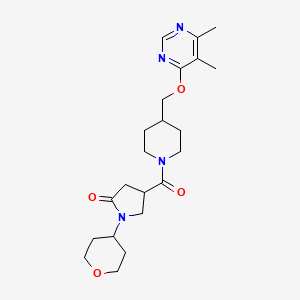
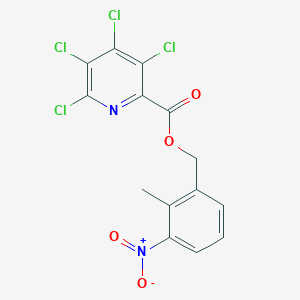
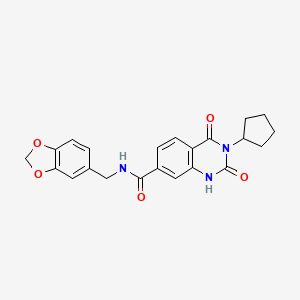
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
![5-[2-(3,5-Dichloroanilino)vinyl]-3-(2,6-dichlorophenyl)-4-isoxazolecarbonitrile](/img/structure/B3011893.png)
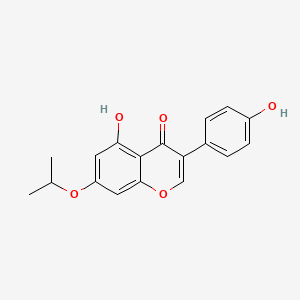
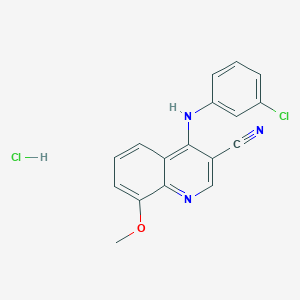

![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)
